Deltamethric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Br2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIQXIJPQWLFSD-NJGYIYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C=C(Br)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40873159 | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53179-78-5, 63597-73-9 | |
| Record name | Deltamethrinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053179785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxylic acid, 3-(2,2-dibromoethenyl)-2,2-dimethyl-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R-cis)-Decamethrinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40873159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DELTAMETHRINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHE31R77PQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Stereochemistry of Deltamethrinic Acid
Total Synthesis Approaches to Enantiopure Deltamethrinic Acid
The total synthesis of enantiopure deltamethrinic acid has been a significant area of research, driven by the commercial importance of deltamethrin (B41696). Various approaches have been developed, often starting from readily available chiral precursors or employing asymmetric reactions to establish the desired stereocenters.
Classical Synthetic Routes to Cyclopropanecarboxylic Acid Structures
The synthesis of cyclopropanecarboxylic acids has a long history, with several "classical" methods being established. One traditional approach involves the cyclization of halo-nitriles. For instance, the reaction of a metal cyanide with 1-bromo-3-chloropropane (B140262) can yield 4-chlorobutyronitrile, which is then cyclized to cyclopropanenitrile and subsequently hydrolyzed to cyclopropanecarboxylic acid. google.com Another common method is the malonic ester synthesis, which is a versatile tool for forming carbon-carbon bonds. organicchemistrytutor.comyoutube.com This approach can be adapted to create the cyclopropane (B1198618) ring. organicchemistrytutor.com
A notable classical route to a related pyrethroid acid, chrysanthemic acid, involves the reaction of ethyl diazoacetate with 2,5-dimethyl-2,4-hexadiene, catalyzed by copper. This method, however, typically yields a mixture of cis and trans isomers. The synthesis of deltamethrinic acid often involves modifications of these classical routes or entirely new strategies to control the specific cis stereochemistry and introduce the dibromovinyl group. hebmu.edu.cn For example, one strategy involves the ozonolysis of methyl (1R)-cis-chrysanthemate to produce methyl-(1R)-cis-caronaldehyde, which is then converted to deltamethrinic acid. prepchem.com
Convergent and Divergent Synthetic Strategies
Both convergent and divergent synthetic strategies have been employed in the synthesis of deltamethrinic acid and its analogs.
Divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of related structures. slideshare.netresearchgate.net This is particularly useful for creating libraries of compounds for structure-activity relationship studies. A divergent approach to pyrethroid acids could start from a common chiral precursor, such as (1R)-trans-chrysanthemic acid, which can be chemically transformed into deltamethrinic acid through a series of reactions including ozonolysis and epimerization. hebmu.edu.cn Another divergent strategy starts from a chiral bicyclic lactam, which can be used to synthesize various enantiomerically pure cyclopropanes, including the precursor to deltamethrinic acid. researchgate.net
Asymmetric Synthesis of Deltamethrinic Acid Isomers
Achieving the correct absolute stereochemistry is paramount for the biological activity of deltamethrin. Therefore, numerous asymmetric synthetic methods have been developed to produce the desired (1R,3R)-cis isomer of deltamethrinic acid. wikipedia.org
Chiral Auxiliaries and Catalysts in Stereoselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.comwordpress.com After the desired stereocenter is created, the auxiliary is removed. wikipedia.org Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in asymmetric synthesis, including alkylation and aldol (B89426) reactions. harvard.edu In the synthesis of deltamethrinic acid precursors, chiral auxiliaries derived from amino alcohols, such as (S)-valinol, have been used to create chiral bicyclic lactams. researchgate.net These lactams can then undergo diastereoselective cyclopropanation. researchgate.net
Chiral catalysts are another powerful tool for enantioselective synthesis. wikipedia.org These catalysts, which are themselves chiral, interact with the substrate to favor the formation of one enantiomer over the other. wikipedia.orgthechemicalengineer.com Various types of chiral catalysts have been developed, including metal complexes with chiral ligands and organocatalysts. wikipedia.orgrsc.org For instance, chiral rhodium and iridium complexes with chiral cyclopentadienyl (B1206354) (Cpx) ligands have been used in a variety of asymmetric C-H functionalization reactions to create privileged scaffolds. snnu.edu.cn In the context of cyclopropanation, transition metal catalysts are often used to decompose diazo compounds, generating a metal carbene that then reacts with an alkene. rsc.org
Enantioselective Cyclopropanation Methodologies for Deltamethrinic Acid Precursors
Enantioselective cyclopropanation is a key step in many syntheses of deltamethrinic acid. This can be achieved through several methods, including:
Michael-initiated ring closure (MIRC): This powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org The stereoselectivity can be controlled by using chiral substrates, chiral nucleophiles, or chiral catalysts. rsc.org
Decomposition of diazo compounds: As mentioned earlier, transition metal catalysts can be used to generate carbenes from diazo compounds, which then react with alkenes. The use of chiral ligands on the metal catalyst can induce high enantioselectivity. rsc.org
Kulinkovich cyclopropanation: This method uses a titanium catalyst to react an ester or amide with a Grignard reagent to form substituted cyclopropanols. Asymmetric variants of this reaction have been developed to produce enantioenriched cyclopropanes. rsc.org
A specific example involves the diastereoselective cyclopropanation of chiral bicyclic lactams using sulfur ylides. This method has been successfully applied to the total synthesis of cis-(1S, 3R)-deltamethrinic acid. colab.wsdanielromogroup.comacs.org
Diastereoselective Synthesis Utilizing Chiral Scaffolds
The use of chiral scaffolds is a common strategy to control the diastereoselectivity of a reaction. A chiral scaffold is a molecule with a defined three-dimensional structure that can influence the approach of reagents to a reactive site.
In the synthesis of deltamethrinic acid, chiral bicyclic lactams have proven to be effective chiral scaffolds. researchgate.netresearchgate.net These lactams can be prepared from readily available chiral amino alcohols. The rigid bicyclic structure of the lactam controls the facial selectivity of reactions, such as cyclopropanation. For example, the cyclopropanation of an α,β-unsaturated bicyclic lactam derived from L-(S)-t-leucinol proceeds with high diastereoselectivity to give the desired cyclopropane adduct, which can then be converted to deltamethrinic acid. hebmu.edu.cn This approach has been used in the total synthesis of cis-(1S, 3R)-deltamethrinic acid with high enantiomeric excess. danielromogroup.comacs.org
Another approach involves the use of chemo-enzymatic processes. For example, a lipase-catalyzed kinetic resolution can be used to prepare an enantiopure alcohol, which is then transformed through a series of steps, including a stereoselective carbenic dediazotization, to furnish the enantiopure deltamethrinic acid. researchgate.net
Influence of Deltamethrinic Acid Stereochemistry on the Biological Activity of Deltamethrin Derivatives
The stereochemistry of deltamethrinic acid is the single most critical factor determining the insecticidal potency of its derivatives, most notably deltamethrin. Deltamethrin has three chiral centers, leading to a possibility of eight stereoisomers. However, only the ester derived from (1R,3R)-deltamethrinic acid and an (S)-α-cyano-3-phenoxybenzyl alcohol exhibits the exceptionally high insecticidal activity for which deltamethrin is known. arkat-usa.orgresearchgate.net
The insecticidal action of pyrethroids stems from their ability to bind to voltage-gated sodium channels in the nervous systems of insects, causing prolonged channel opening, which leads to paralysis and death. hebmu.edu.cn The specific (1R,cis) configuration of the cyclopropane ring in deltamethrin allows for an optimal fit into the binding site on the sodium channel protein. hebmu.edu.cn
Isomers with different stereochemistries at the cyclopropane ring, such as those derived from (1S)-deltamethrinic acid or the trans-isomers, exhibit dramatically reduced or negligible insecticidal activity. researchgate.nethebmu.edu.cn For example, the (1S)-stereoisomers of deltamethrin are reported to have a much lower effect on the membrane potential of nerve cells compared to the (1R)-isomers. hebmu.edu.cn This highlights the high degree of stereospecificity of the target site.
The table below illustrates the profound impact of deltamethrinic acid's stereochemistry on the biological activity of deltamethrin.
| Deltamethrin Stereoisomer | Acid Moiety Stereochemistry | Alcohol Moiety Stereochemistry | Relative Insecticidal Activity | Reference(s) |
| Deltamethrin | (1R,3R)-cis | (S) | Very High | arkat-usa.orgresearchgate.net |
| Isomer 2 | (1S,3S)-cis | (R) | Very Low | researchgate.nethebmu.edu.cn |
| Isomer 3 | (1R,3S)-trans | (S) | Low | hebmu.edu.cn |
| Isomer 4 | (1S,3R)-trans | (R) | Very Low | hebmu.edu.cn |
| Other Isomers | Various combinations | Various combinations | Negligible to Very Low | researchgate.nethebmu.edu.cn |
Green Chemistry Principles and Sustainable Synthesis Routes for Deltamethrinic Acid
The synthesis of deltamethrinic acid is an area where the principles of green chemistry are increasingly being applied to develop more sustainable and environmentally benign manufacturing processes. Key areas of focus include the use of renewable feedstocks, biocatalysis, and improving atom economy.
Use of Renewable Feedstocks: A significant step towards a greener synthesis is the utilization of renewable starting materials. As mentioned previously, the synthesis of deltamethrinic acid from (+)-Δ³-carene, a component of turpentine (B1165885) from pine trees, is a prime example of using a renewable feedstock. frontiersin.org Similarly, the use of D-mannitol, a sugar alcohol found in fruits and vegetables, has been explored for the synthesis of pyrethroid methyl esters. researchgate.net These approaches move away from a reliance on petrochemical-based starting materials.
Biocatalysis and Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes, aligns with several green chemistry principles, including the use of catalysts (Principle 9) and designing for degradation (Principle 10). The chemo-enzymatic synthesis of deltamethrinic acid, which employs lipases for the kinetic resolution of racemic intermediates, is a prominent example. acs.orgresearchgate.net This method operates under mild conditions (room temperature and neutral pH), avoiding the need for harsh chemicals and reducing energy consumption. researchgate.netresearchgate.net The high selectivity of enzymes leads to the production of enantiomerically pure intermediates, which is crucial for the synthesis of the final active ingredient. acs.orgresearchgate.net
Atom Economy: The concept of atom economy, which measures the efficiency of a reaction by calculating how many atoms of the reactants are incorporated into the final product, is a central tenet of green chemistry (Principle 2). egyankosh.ac.inprimescholars.com While some traditional synthetic routes to pyrethroids suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste, newer methods aim to improve this. researchgate.net For instance, catalytic processes are inherently more atom-economical than stoichiometric ones. egyankosh.ac.in The development of catalytic cyclopropanation reactions and other catalytic transformations in the synthesis of deltamethrinic acid contributes to a higher atom economy and less waste generation.
Designing for Biodegradability: Pyrethroids like deltamethrin are designed to be biodegradable, which is a key aspect of green chemistry's Principle 10 (Design for Degradation). hebmu.edu.cn Their ester linkage is susceptible to hydrolysis by enzymes found in various organisms and in the environment, breaking them down into less toxic components, including deltamethrinic acid. frontiersin.orgfrontiersin.orgresearchgate.net This contrasts with older, more persistent insecticides.
The integration of these green chemistry principles into the synthesis of deltamethrinic acid not only leads to more environmentally friendly processes but can also result in more efficient and cost-effective production in the long term.
Biodegradation and Environmental Transformation Pathways of Deltamethrinic Acid
Photolytic Degradation and Phototransformation of Deltamethrinic Acid Precursors
Deltamethrin (B41696), the parent compound, undergoes degradation through various environmental processes, including photolysis. When exposed to sunlight, deltamethrin can undergo cis-trans isomerization, ester cleavage, and loss of bromine atoms. inchem.orgresearchgate.net These photolytic reactions are key pathways that lead to the formation of various degradation products, including Br2CA. orst.edupiat.org.nzepa.govresearchgate.netresearchgate.netepa.govepa.govnih.govebi.ac.uk For instance, photolysis of deltamethrin in aqueous solutions or natural waters induces degradation, with processes such as hydrolysis and photochemical conversion contributing to the breakdown of the parent molecule and the generation of metabolites like Br2CA. inchem.orgiwaponline.com While direct photolytic studies specifically on isolated Br2CA are not extensively detailed in the provided literature, its formation is intrinsically linked to the photolytic breakdown of deltamethrin.
Environmental Persistence and Mobility of 3-(2,2-Dibromovinyl)-2,2-dimethylcyclopropanecarboxylic Acid in Various Matrices
Following its formation from the degradation of deltamethrin, Br2CA's environmental behavior is governed by its physicochemical properties, influencing its persistence and movement through different environmental compartments.
Soil Matrix Interactions and Adsorption-Desorption Dynamics
Deltamethrin itself exhibits very strong adsorption to soil organic matter, resulting in low mobility and limited leaching potential into groundwater. inchem.orgorst.eduwho.intfortunejournals.comresearchgate.net Soil sorption coefficients (Koc) for deltamethrin are reported to be exceptionally high, ranging from 7.05 x 10⁵ to 3.14 x 10⁶. orst.edu This strong binding means that deltamethrin is practically immobile in soil columns and unlikely to leach significantly, especially in soils with higher organic matter or clay content. inchem.org
In contrast to the parent compound, Br2CA, a major degradation product of deltamethrin, is reported to be more mobile in soils. orst.edu This increased mobility suggests that while deltamethrin remains largely bound to soil particles, its breakdown product, Br2CA, has a greater propensity to move within the soil profile or potentially be transported to water bodies if it becomes unbound from soil matrices. The low desorption percentages observed for deltamethrin from soil further indicate its persistence within the soil matrix. fortunejournals.com
Aquatic System Degradation and Fate, Including Half-Life Studies
Deltamethrin degrades relatively rapidly in aquatic environments. Reported half-lives for deltamethrin in water vary significantly, typically ranging from 1-4 hours to 8-48 hours, depending on the method of application and environmental conditions. orst.edupiat.org.nz The primary degradation routes in water include hydrolysis and photochemical conversion, which lead to the formation of various metabolites. orst.eduiwaponline.com
Br2CA is identified as a major degradation product of deltamethrin in aquatic systems. orst.edupiat.org.nzresearchgate.net In one study, Br2CA constituted approximately 90% of the total radioactivity in the aqueous phase 168 hours post-application of deltamethrin. piat.org.nz While specific half-life studies for isolated Br2CA in aquatic environments are not extensively detailed within the provided literature, its persistence as a significant metabolite indicates that it remains in the aquatic environment for a considerable duration after the initial breakdown of deltamethrin.
Sediment-Water Interfacial Dynamics and Distribution
Deltamethrin demonstrates strong adsorption to both soil and sediment particles, which significantly limits its mobility within aquatic ecosystems. inchem.orgorst.eduwho.int Studies have shown that deltamethrin can persist in sediments, with maximum concentrations detected within 48 hours of application and remaining detectable for up to 306 days in some cases. orst.edu This strong affinity for sediment suggests a potential for accumulation in this compartment. orst.eduwho.int
Data Tables
Table 1: Deltamethrin Soil Half-Lives
| Soil Condition | Half-life Range (Days) | Source |
| Aerobic (Lab) | 11-72 | orst.edu |
| Anaerobic (Soil) | 31-36 | orst.edu |
| Terrestrial Field | 5.7-209.0 | orst.edu |
Table 2: Deltamethrin Aquatic Half-Lives
| Aquatic Environment Condition | Half-life Range | Source |
| Water (General) | 8-48 hours | orst.edu |
| Water (Specific Application) | 1-4 hours | orst.edu |
| Tralomethrin to Deltamethrin | 6.9 hours | piat.org.nz |
| Deltamethrin Degradation | 81.0 hours | piat.org.nz |
| Deltamethrin (HPLC Data) | 8.1 hours | piat.org.nz |
Table 3: Deltamethrin Soil Sorption Coefficients (Koc)
| Soil Sorption Coefficient (Koc) Range | Source |
| 7.05 x 10⁵ - 3.14 x 10⁶ | orst.edu |
Compound List
3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid (Br2CA)
Deltamethrin
Tralomethrin
3-phenoxybenzoic acid (PBA)
3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCVA)
3-phenoxybenzaldehyde (B142659)
3-phenoxybenzyl alcohol
3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxoyl chloride (bicisthemic acid chloride)
Analytical Methodologies for Deltamethrinic Acid Detection and Quantification
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are the cornerstone for separating and analyzing deltamethrinic acid and related pyrethroic acids, offering the necessary resolution and sensitivity.
Gas chromatography (GC) is a well-established technique for the analysis of volatile and semi-volatile organic compounds. For deltamethrinic acid, GC is often employed after derivatization to enhance its volatility and thermal stability.
Detection: Common detectors used with GC for pyrethroids and their metabolites include the Electron Capture Detector (ECD), Flame Ionization Detector (FID), and Mass Spectrometry (MS). GC-ECD is particularly favored for its high sensitivity to halogenated compounds like deltamethrin (B41696). GC-MS provides superior selectivity and structural confirmation, allowing for definitive identification of metabolites. actamedicamarisiensis.roceu.esresearchgate.netresearchgate.net
Derivatization: Deltamethrinic acid, being a carboxylic acid, can be derivatized to improve its chromatographic performance. For instance, derivatization with pentafluorobenzyl bromide (PFB-Br) is a common strategy to convert the carboxylic acid into a more volatile and electron-capturing ester, facilitating GC-ECD analysis. nih.gov
Chiral Separations: GC, equipped with chiral stationary phases (CSPs) such as cyclodextrin (B1172386) derivatives, can also be utilized for the enantiomeric separation of pyrethroic acids, including deltamethrinic acid. mdpi.comchiralpedia.com
High-Performance Liquid Chromatography (HPLC) is extensively used for the analysis of deltamethrin and its related pyrethroic acids, often without the need for derivatization, due to its ability to handle less volatile and polar compounds.
Detection: HPLC is commonly coupled with Ultraviolet (UV) detection, often using Diode-Array Detection (DAD) for spectral confirmation. springernature.com However, for enhanced sensitivity and selectivity, HPLC is frequently coupled with Mass Spectrometry (MS). actamedicamarisiensis.roresearchgate.netepa.govrsc.orgresearchgate.netnih.govca.gov
Methodology: HPLC methods for pyrethroic acids typically employ reversed-phase C18 columns. Mobile phases often consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. epa.govrsc.orgnih.govca.gov Specific methods have been developed for the simultaneous determination of deltamethrin and its metabolite 3-phenoxybenzoic acid (3-PBAcid), achieving limits of quantification (LOQ) around 0.1 µg/mL with good recovery rates. epa.gov
Chiral Separations: HPLC, utilizing chiral stationary phases derived from cyclodextrins or other chiral selectors, is a powerful tool for the enantiomeric separation of pyrethroic acids. mdpi.comchiralpedia.com Studies have demonstrated the effectiveness of cyclodextrin derivatives in achieving high chiral resolution for deltamethrinic acid. mdpi.comresearchgate.netnih.gov
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective approach for the trace analysis of deltamethrinic acid and other pyrethroid metabolites in complex matrices.
Sensitivity and Selectivity: LC-MS/MS offers significantly lower detection limits compared to HPLC-UV, making it ideal for quantifying trace levels of analytes. The use of Multiple Reaction Monitoring (MRM) or Dynamic Multiple Reaction Monitoring (dMRM) modes allows for highly specific detection based on precursor and product ion transitions. nih.govca.gov
Applications: LC-MS/MS methods have been validated for the simultaneous determination of deltamethrin and its metabolites in various matrices, including maize silage, with reported LOQs in the low µg kg⁻¹ range and high recoveries (e.g., 93.7-109.2%). nih.gov It is also employed for pesticide metabolite analysis in plant tissues. nih.gov
Ionization and Matrix Effects: Electrospray Ionization (ESI) is the common ionization technique. However, matrix effects, such as ion suppression, can impact sensitivity. Strategies like matrix-matched calibration or the use of volatile buffers (e.g., ammonium (B1175870) acetate) are employed to mitigate these effects. ca.govwaters.com
Spectroscopic and Spectrophotometric Approaches in Metabolite Characterization
Spectroscopic and spectrophotometric methods play a role in the characterization and, in some cases, the quantification of deltamethrinic acid.
Spectrophotometry: Spectrophotometric methods have been developed for the determination of deltamethrin, often involving colorimetric reactions. actamedicamarisiensis.roresearchgate.net These methods can be advantageous due to their simplicity and lower cost compared to chromatographic techniques, though they may offer less specificity.
Spectroscopy for Characterization: Techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the structural elucidation and confirmation of deltamethrinic acid and its related compounds, particularly during synthesis or degradation studies. rsc.orgacs.org For example, IR and NMR were used to characterize lithiated intermediates relevant to the synthesis of deltamethrinic acid. acs.org
Electrophoretic Methods for Chiral Separation of Pyrethroic Acids
Capillary Electrophoresis (CE) has emerged as a powerful technique for the chiral separation of pyrethroic acids, including deltamethrinic acid, owing to its high efficiency, speed, and minimal sample and reagent consumption.
Chiral Selectors: The separation is achieved by employing chiral selectors, most commonly cyclodextrin derivatives, within the capillary. Positively charged cyclodextrins, such as permethyl monoamino-β-cyclodextrin (PMMAβCD), have demonstrated excellent selectivity for pyrethroic acids, enabling the separation of enantiomers and diastereomers. actamedicamarisiensis.roceu.esmdpi.comspringernature.comresearchgate.netresearchgate.netnih.gov
Optimized Conditions: Studies have identified optimal conditions, including specific concentrations of chiral selectors and pH values, to achieve high chiral resolution (e.g., Rs values up to 20.0 for cis-deltamethrinic acid) for deltamethrinic acid. researchgate.net The separation mechanism relies on differential interactions between the chiral selector and the enantiomers of the analyte. mdpi.comchiralpedia.com
Sample Preparation and Extraction Techniques for Environmental and Biological Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of deltamethrinic acid, ensuring efficient extraction, removal of interfering matrix components, and analyte enrichment.
Extraction Methods: A variety of extraction techniques are employed depending on the matrix:
Environmental Samples (Soil, Water, Air): Common methods include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Soxhlet extraction, ultrasonic extraction, pressurized liquid extraction (PLE), supercritical fluid extraction (SFE), and microwave-assisted extraction (MAE). ceu.esresearchgate.netresearchgate.netnih.govmdpi.comepa.gov For soil samples, extraction with solvent mixtures like hexane:acetone is frequently used. epa.gov
Biological Samples (Blood, Plasma, Urine, Tissues): Techniques such as protein precipitation, SPE, and Liquid-Phase Microextraction (LPME) are utilized. researchgate.netnih.govmdpi.comresearchgate.netresearchgate.net Sample clean-up steps, like evaporation and reconstitution, are often integrated. nih.govmdpi.comresearchgate.net
Green Chemistry Approaches: There is a growing emphasis on developing environmentally friendly sample preparation methods that minimize the use of hazardous organic solvents and energy. Techniques employing alternative green solvents or solvent-free extraction are increasingly being explored. rsc.orgmdpi.com
Derivatization for GC: As mentioned, derivatization steps are sometimes incorporated prior to GC analysis to enhance analyte properties. nih.gov
Method Validation, Quality Assurance, and Interlaboratory Comparisons in Deltamethrinic Acid Analysis
Ensuring the reliability and accuracy of analytical methods for deltamethrinic acid is paramount for its effective detection and quantification, particularly in regulatory and research contexts. This involves rigorous method validation, robust quality assurance protocols, and participation in interlaboratory comparisons.
Method Validation
Method validation confirms that an analytical procedure is suitable for its intended purpose. Key parameters assessed include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness wjarr.comnpra.gov.my.
Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, while precision describes the degree of agreement among individual test results. Studies on deltamethrin and its related compounds have reported various performance metrics. For instance, in the analysis of deltamethrin in rat plasma, intra-day precision (relative standard deviation, %R.S.D.) ranged from 1.5% to 12.3%, and accuracy (%Error) ranged from 4.0% to 10.6% nih.gov. Inter-day precision and accuracy were also within acceptable limits, with %R.S.D. between 7.1% and 11.6% and %Error between 6.3% and 8.2% nih.gov. In olive oil analysis, deltamethrin exhibited a recovery rate of approximately 80% researchgate.net. For cypermethrin (B145020), another pyrethroid, the accuracy and precision of the HPLC method were found to be within acceptable ranges wjarr.com.
Linearity and Range: Linearity assesses whether the method's response is directly proportional to the analyte concentration. A reversed-phase HPLC method for deltamethrin demonstrated linearity with correlation coefficients exceeding 0.995 over a concentration range of 0.2 to 30 mg/L researchgate.net. Similarly, a method for cypermethrin showed linearity across a range of 50% to 150% of the working concentration, with correlation coefficients greater than 0.999 wjarr.com.
Limits of Detection (LOD) and Quantitation (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For deltamethrin in olive oil, the LOQ was determined to be 0.2 mg/kg researchgate.net. In plasma analysis, the LOQ for both deltamethrin and its metabolite 3-phenoxybenzoic acid was 0.1 µg/ml nih.gov.
Specificity and Selectivity: These ensure that the method can accurately measure the target analyte in the presence of other components in the sample matrix, such as impurities or related compounds wjarr.comnpra.gov.my.
Robustness: This evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition or temperature, indicating its reliability during routine use wjarr.comnpra.gov.my.
Table 1: Summary of Method Validation Parameters for Deltamethrin and Related Compounds
| Parameter | Analyte/Matrix | Reported Value/Range | Reference |
| Limit of Quantitation | Deltamethrin in Olive Oil | 0.2 mg/kg | researchgate.net |
| Recovery | Deltamethrin in Olive Oil | ~80% | researchgate.net |
| Linearity (R²) | Deltamethrin (HPLC) | > 0.995 | researchgate.net |
| Intra-day Precision | Deltamethrin in Rat Plasma | 1.5% - 12.3% R.S.D. | nih.gov |
| Intra-day Accuracy | Deltamethrin in Rat Plasma | 4.0% - 10.6% Error | nih.gov |
| Inter-day Precision | Deltamethrin in Rat Plasma | 7.1% - 11.6% R.S.D. | nih.gov |
| Inter-day Accuracy | Deltamethrin in Rat Plasma | 6.3% - 8.2% Error | nih.gov |
| Limit of Quantitation | Deltamethrin & 3-PBAcid in Rat Plasma | 0.1 µg/ml | nih.gov |
| Recovery | Deltamethrin in Rat Plasma | ~91% | nih.gov |
| Recovery | 3-PBAcid in Rat Plasma | ~94% | nih.gov |
| Linearity | Cypermethrin (HPLC) | 50% - 150% of working concentration, R² > 0.999 | wjarr.com |
| Accuracy & Precision | Cypermethrin (HPLC) | Within acceptable limits | wjarr.com |
Quality Assurance
Quality assurance (QA) in analytical chemistry encompasses the procedures and systems put in place to ensure that analytical data are reliable, reproducible, and meet predefined quality standards. For deltamethrinic acid analysis, QA measures include the use of certified reference materials, calibration standards, control samples, and adherence to standardized operating procedures (SOPs) researchgate.neteurl-pesticides.eu.
Reference Standards and Calibration: The use of high-purity analytical standards for deltamethrinic acid and its related compounds is fundamental. Calibration curves are generated using these standards at known concentrations to accurately quantify the analyte in unknown samples researchgate.net. For pesticide residue analysis, it is critical to calibrate a representative set of analytes in each batch, with minimum calibration frequencies specified to maintain accuracy eurl-pesticides.eu.
Control Samples: Incorporating control samples, which are samples with known analyte concentrations analyzed alongside unknown samples, helps monitor the analytical process and detect any drift or systematic errors.
Data Integrity and Documentation: Meticulous record-keeping, including raw data, calculations, and instrument logs, is essential. This documentation supports the traceability and validity of the analytical results npra.gov.my. Proper storage of standards and extracts is also critical to prevent degradation or loss, which could impact analytical accuracy eurl-pesticides.eu.
Interlaboratory Comparisons (ILCs) and Proficiency Testing (PT)
Interlaboratory comparisons (ILCs) and proficiency testing (PT) schemes are vital components of laboratory quality assurance. These programs involve multiple laboratories analyzing identical samples to evaluate their performance and compare results under controlled conditions compalab.orgassociation-aglae.frifep.de.
Purpose and Scope: ILCs and PTs serve to assess a laboratory's competence for specific tests, identify areas for improvement, and provide objective evidence of performance, often in the context of accreditation (e.g., ISO/IEC 17025) compalab.orgassociation-aglae.frifep.de. They are organized according to international standards such as ISO 17043 compalab.orgifep.de. Participants are typically free to use their own validated methods, allowing for the evaluation of method performance across different laboratories europa.eu.
Application to Deltamethrinic Acid Analysis: While specific publicly documented PT schemes focusing exclusively on deltamethrinic acid were not identified in the search results, the principles of ILCs and PTs are universally applicable to the analysis of such compounds. Laboratories involved in pesticide residue analysis, environmental monitoring, or food safety testing that includes deltamethrinic acid would benefit from participating in general pesticide or chemical analysis PT schemes. Such participation provides an external benchmark for method performance and laboratory proficiency, ensuring that results are comparable and reliable across different analytical facilities europa.eu.
Role of Deltamethrinic Acid in Deltamethrin S Mode of Action and Resistance Mechanisms Indirect Aspects
Structural Conformation of Deltamethrinic Acid and its Influence on Deltamethrin's Insecticidal Efficacy
The insecticidal potency of deltamethrin (B41696) is critically dependent on its precise three-dimensional structure, which allows it to bind effectively to its target site, the voltage-gated sodium channels in the nervous system of insects. pomais.compharmahealthsciences.net The specific stereochemistry of the deltamethrinic acid moiety within the larger deltamethrin molecule is a fundamental determinant of this efficacy.
Deltamethrin is a cyclopropanecarboxylate (B1236923) ester formed from the condensation of deltamethrinic acid—specifically cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylic acid—and cyano(3-phenoxyphenyl)methanol. nih.gov The deltamethrin molecule has three chiral centers, which results in eight possible stereoisomers. nih.gov However, only one of these, the (S)-cyano(3-phenoxyphenyl)methyl (1R,3R)-3-(2,2-dibromoethen-1-yl)-2,2-dimethylcyclopropane-1-carboxylate isomer, possesses high insecticidal activity. nih.gov
This specific and active conformation is directly dictated by the structure of the deltamethrinic acid precursor. The cis configuration of the substituents on the cyclopropane (B1198618) ring is essential for the correct spatial arrangement of the deltamethrin molecule, enabling it to fit precisely into the binding pocket of the insect's sodium channel protein. nih.gov Any deviation from this specific stereoisomerism, including changes in the conformation of the deltamethrinic acid part of the molecule, leads to a significant loss of insecticidal activity. Furthermore, research has shown that deltamethrin can exist in different crystalline forms, or polymorphs, which exhibit varying levels of lethality against insects, further highlighting the importance of the molecule's solid-state structure. nih.gov
| Stereoisomerism | Only the specific (α-S, 1R-cis) stereoisomer of deltamethrin is highly active. nih.gov | The specific arrangement of atoms is crucial for the "lock-and-key" fit with the target protein. Other isomers are significantly less effective. |
Role of Deltamethrinic Acid as a Metabolite in Detoxification Pathways of Deltamethrin
While its structure is vital for deltamethrin's activity, deltamethrinic acid is also a principal product of deltamethrin's breakdown in insects. This metabolic conversion is a primary detoxification mechanism, transforming the neurotoxic parent compound into a less harmful substance that can be more easily excreted. researchgate.netresearchgate.net
The main metabolic pathway for deltamethrin involves the cleavage of its ester bond through hydrolysis. frontiersin.org This reaction is catalyzed by two major families of detoxification enzymes: carboxylesterases (Est) and cytochrome P450 monooxygenases (P450s). researchgate.netresearchgate.netresearchgate.net
Phase I Metabolism: Hydrolysis by these enzymes splits deltamethrin into two main metabolites: deltamethrinic acid and 3-phenoxybenzyl alcohol (which can be further oxidized to 3-phenoxybenzoic acid, or 3-PBA). researchgate.netnih.gov This initial step is crucial as it breaks down the active insecticidal structure. The resulting metabolites are more polar (water-soluble) than the lipophilic parent molecule, which facilitates their subsequent elimination from the insect's body. researchgate.net
Phase II Metabolism: Following hydrolysis, deltamethrinic acid and other Phase I metabolites can undergo further conjugation reactions, for example with glutathione (B108866), catalyzed by glutathione S-transferases (GSTs). researchgate.net These Phase II reactions further increase water solubility, preparing the metabolites for excretion. longdom.org
The conversion of deltamethrin to deltamethrinic acid is therefore a protective mechanism employed by insects to survive exposure to the insecticide.
Implications of Deltamethrinic Acid Metabolism on Insecticide Resistance Development
The detoxification pathway that produces deltamethrinic acid is central to one of the most significant challenges in pest control: metabolic resistance. oup.comjipd.com Metabolic resistance occurs when insects evolve enhanced capabilities to metabolize and detoxify insecticides before they can exert their toxic effects. oup.commdpi.com
In deltamethrin-resistant insect populations, this is often characterized by the overexpression or increased activity of the very enzymes responsible for cleaving deltamethrin into deltamethrinic acid. oup.comjipd.comwikipedia.org
Elevated Enzyme Activity: Resistant strains of insects frequently show significantly higher levels of carboxylesterases and cytochrome P450s compared to their susceptible counterparts. researchgate.netresearchgate.net
Rapid Detoxification: This enzymatic enhancement leads to a much faster breakdown of deltamethrin. The insecticide is metabolized into deltamethrinic acid and other non-toxic products at such a high rate that a lethal dose never reaches the target sodium channels in the nervous system. researchgate.net
Cross-Resistance: Overexpression of these detoxification enzymes is not always specific to one insecticide. This can lead to cross-resistance, where resistance to deltamethrin also confers resistance to other pyrethroids or even insecticides from different chemical classes that are substrates for the same enzymes.
Therefore, the rate at which an insect can metabolize deltamethrin into deltamethrinic acid is a direct indicator of its resistance level. Monitoring the activity of these detoxification enzymes is a key strategy for managing insecticide resistance in the field.
Table 2: Enzyme Families Involved in Deltamethrin Detoxification and Resistance
| Enzyme Family | Role in Deltamethrin Metabolism | Implication in Resistance |
|---|---|---|
| Cytochrome P450s (P450s) | Catalyze the oxidative metabolism and hydrolytic cleavage of the deltamethrin ester bond, producing deltamethrinic acid. researchgate.netresearchgate.net | Overexpression is a major mechanism of metabolic resistance, leading to rapid detoxification. wikipedia.orgnih.gov |
| Carboxylesterases (Est) | Hydrolyze the ester linkage of deltamethrin, yielding deltamethrinic acid and an alcohol moiety. researchgate.netmdpi.com | Increased activity or gene amplification leads to enhanced insecticide breakdown and resistance. researchgate.netmdpi.com |
| Glutathione S-Transferases (GSTs) | Involved in Phase II metabolism, conjugating metabolites for excretion. May also play a direct role in detoxification. researchgate.netwikipedia.org | Elevated levels can contribute to resistance by facilitating the removal of toxic compounds. mdpi.com |
Comparative Analysis with Other Pyrethroic Acid Metabolites and their Biological Significance
Deltamethrinic acid belongs to a class of compounds known as pyrethroic acids, which are the acidic components of pyrethroid esters. Different pyrethroid insecticides are synthesized from different pyrethroic acids, and consequently, their metabolism yields distinct acid metabolites. This specificity is of great biological and toxicological significance, particularly in the field of biomonitoring.
The primary biological significance of these pyrethroic acid metabolites is their use as specific biomarkers of exposure in non-target organisms, including humans. researchgate.netnih.gov Since the parent pyrethroids are rapidly metabolized and cleared from the body, detecting their more stable and excretable metabolites in urine provides a reliable method to assess and quantify recent exposure. nih.govresearchgate.net
Deltamethrinic Acid (DBCA): The presence of cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (cis-DBCA) in a urine sample is a specific indicator of exposure to deltamethrin. nih.gov
DCCA: In contrast, the detection of cis- or trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid (DCCA) points to exposure to other common pyrethroids like permethrin (B1679614) or cypermethrin (B145020). researchgate.netnih.gov
3-Phenoxybenzoic Acid (3-PBA): This metabolite results from the alcohol portion of many Type II pyrethroids, including deltamethrin, cypermethrin, and fenvalerate. researchgate.netnih.gov While its presence indicates exposure to this class of pyrethroids, it is not specific to a single parent compound.
Advanced Research Topics and Future Directions
Development of Novel Bioremediation Strategies for Deltamethrinic Acid Contamination
Bioremediation presents a sustainable and environmentally friendly approach to address contamination by pesticides and their metabolites. researchgate.netnih.gov Research into novel bioremediation strategies for deltamethrinic acid is centered on identifying and optimizing microbial consortia and their enzymatic machinery capable of degrading this compound.
A promising strategy involves the use of co-cultures of microorganisms that act synergistically to break down deltamethrin (B41696) and its subsequent metabolites, including deltamethrinic acid. For instance, a co-culture of Acinetobacter junii LH-1-1 and Klebsiella pneumoniae BPBA052 has demonstrated significantly enhanced degradation of deltamethrin compared to monocultures. nih.govnih.gov In this partnership, A. junii is proficient at degrading deltamethrin to 3-phenoxybenzoic acid (3-PBA), a related metabolite, while K. pneumoniae efficiently degrades 3-PBA. nih.govnih.gov This synergistic relationship prevents the accumulation of intermediate metabolites that might be toxic. nih.gov
The efficiency of such co-cultures is notable. When cultured together in a specific ratio and inoculation sequence, these bacteria can degrade up to 94.25% of deltamethrin within 72 hours, a 20.36% improvement over the monoculture of A. junii. nih.govnih.gov This approach also reduces the half-life of deltamethrin from 38.40 hours to 24.58 hours. nih.govnih.gov The application of this co-culture to contaminated soil has also shown enhanced degradation of deltamethrin and removal of 3-PBA. nih.govnih.gov
Future research in this area is directed towards identifying more robust microbial consortia, potentially including fungi and algae, and genetically engineering microorganisms to enhance their degradative capabilities. nih.gov The integration of bioremediation with other technologies like nanotechnology (nano-bioremediation) is also being explored to improve the efficiency of pollutant removal.
Table 1: Enhanced Deltamethrin Degradation by Bacterial Co-culture
| Culture Condition | Deltamethrin Degraded (72h) | 3-PBA Remaining (72h) | Deltamethrin Half-life (hours) |
|---|---|---|---|
| A. junii LH-1-1 (Monoculture) | 73.89% | 19.41 mg/L | 38.40 |
| Co-culture (A. junii & K. pneumoniae) | 94.25% | 9.16 mg/L | 24.58 |
Data sourced from studies on deltamethrin degradation by bacterial co-cultures. nih.govnih.gov
High-Throughput Screening and Omics Approaches in Deltamethrin Degradation Studies Revealing Deltamethrinic Acid Pathways
Identifying microorganisms and enzymes capable of degrading deltamethrinic acid is a critical step in developing effective bioremediation strategies. High-throughput screening (HTS) and "omics" technologies (genomics, proteomics, and metabolomics) are powerful tools for accelerating this discovery process. researchgate.netnih.gov
HTS allows for the rapid testing of large numbers of microorganisms for their ability to degrade specific compounds. While direct HTS for deltamethrinic acid degraders is an emerging area, the principles have been established for other pollutants. frontiersin.org Omics approaches provide a deeper understanding of the metabolic pathways involved in degradation. For example, metabolomics, often employing techniques like gas chromatography-mass spectrometry (GC-MS), can identify the intermediate products of deltamethrin degradation. In the co-culture of A. junii and K. pneumoniae, GC-MS analysis identified metabolites such as 3-phenoxybenzaldehyde (B142659), 1,2-benzenedicarboxylic butyl dacyl ester, and phenol, which helped to propose a co-culture degradation pathway. nih.govnih.gov
Transcriptomics, the study of the complete set of RNA transcripts, has been used to investigate insecticide resistance, revealing genes involved in detoxification pathways that could be relevant to deltamethrinic acid metabolism. For instance, studies on insect resistance to deltamethrin have identified upregulated genes related to detoxifying enzymes.
Future research will likely involve the integration of HTS with multi-omics approaches to not only discover novel degrading microorganisms but also to fully elucidate the complex biochemical pathways of deltamethrinic acid degradation and identify the specific genes and enzymes responsible. frontiersin.org
Computational Chemistry and Molecular Modeling of Deltamethrinic Acid Interactions and Transformations
Computational chemistry and molecular modeling are invaluable tools for understanding the interactions of molecules like deltamethrinic acid at an atomic level. These in silico methods can predict how deltamethrinic acid might bind to the active sites of enzymes, providing insights into potential degradation mechanisms. semanticscholar.org
Molecular docking is a key technique used in this field. Studies have successfully docked deltamethrin into the active sites of various enzymes, including cytochrome P450s and human placental glutathione (B108866) transferase P1-1, to understand insecticide resistance and potential toxicity. researchgate.netnih.gov These studies calculate binding energies and identify key amino acid residues involved in the interaction. For example, docking studies have shown how deltamethrin can be accommodated within an eccentric cavity of an enzyme, leading to conformational changes that inhibit its normal function. nih.gov
Similar computational approaches can be applied to deltamethrinic acid to screen for potential degrading enzymes from various microorganisms. By modeling the interaction between deltamethrinic acid and the active sites of these enzymes, researchers can predict which enzymes are most likely to be effective in its breakdown. This can guide the selection of microorganisms for bioremediation and inform genetic engineering efforts to enhance enzyme activity.
Future directions will involve more complex simulations, such as quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics simulations, to model the entire enzymatic reaction of deltamethrinic acid degradation, providing a more detailed understanding of the transformation process.
Table 2: Example of Molecular Docking Parameters for Deltamethrin with an Enzyme
| Parameter | Value |
|---|---|
| Binding Energy | ≤ −2.39 kcal/mol |
| Interaction Distance | ≤ 5 Å |
Parameters are illustrative and based on docking studies of deltamethrin with cytochrome P450 enzymes. researchgate.net
Research on Emerging Contaminants and Advanced Deltamethrinic Acid Monitoring Techniques
Deltamethrinic acid, as a metabolite of a widely used pesticide, is considered an emerging contaminant. Its presence in the environment, even at low concentrations, is of growing concern, necessitating the development of advanced and sensitive monitoring techniques. cdc.gov
Traditional analytical methods such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are widely used for the detection of deltamethrin and its metabolites in environmental samples like water and soil. arcjournals.orgugm.ac.id For instance, a GC-MS method has been developed for the determination of deltamethrin and its degradates in soil, with a method sensitivity for decamethrinic acid (a synonym for deltamethrinic acid) of 0.010 ppm. epa.gov More advanced techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offer even greater sensitivity and selectivity for detecting pyrethroid metabolites in complex matrices. mdpi.com
A significant advancement in environmental monitoring is the use of passive sampling devices. These samplers can be deployed in aquatic environments to accumulate hydrophobic compounds like pyrethroids and their metabolites over time, providing a time-weighted average concentration. Polyethylene (PE) film has been identified as an efficient absorbent for pyrethroids from water. researchgate.net To overcome the long time required to reach equilibrium, performance reference compounds (PRCs) can be preloaded onto the sampler to allow for the calculation of ambient concentrations over shorter deployment periods. researchgate.net
Future research will focus on developing more cost-effective and field-portable sensors for the real-time monitoring of deltamethrinic acid. Additionally, non-targeted screening approaches using high-resolution mass spectrometry will be crucial for identifying a broader range of transformation products of deltamethrin in the environment.
Q & A
Q. What analytical methods are recommended for identifying and quantifying deltamethrinic acid in degradation studies?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting deltamethrinic acid and its degradation by-products. Key fragmentation patterns (e.g., m/z = 429 for deltamethrinic acid) should be cross-referenced with the NIST library for confirmation . For quantification, calibration curves using synthetic standards are essential, with attention to matrix effects in environmental samples.
Q. How can researchers ensure stereochemical purity when synthesizing deltamethrinic acid?
Enantiopure synthesis requires stereocontrolled isomerization at specific carbons (e.g., inversion at [Cd] or [Cb] in chrysanthemic acid precursors). Metalation catalysts (e.g., zinc in acetic acid) enable cis/trans isomerization, while palladium-catalyzed arylation/alkynylation ensures halogen substitution without stereochemical scrambling . Chiral chromatography (e.g., cyclodextrin-based selectors) should validate purity post-synthesis .
Q. What are the major hydrolysis by-products of deltamethrinic acid in aquatic environments?
Hydrolysis typically yields α-hydroxy-3-phenoxy-benzeneacetonitrile and deltamethrinic acid derivatives via ester cleavage. These products are identifiable via GC-MS fragmentation (m/z = 209 and 281, respectively) and align with published NIST data . Control experiments in untreated water are critical to distinguish environmental degradation from artifact formation.
Advanced Research Questions
Q. How can computational modeling optimize deltamethrinic acid synthesis pathways?
Density functional theory (DFT) studies can predict transition states for key reactions, such as β-elimination or radical-mediated lactone ring opening. For example, Scheme 49 () describes a radical process retaining cis-configuration on the cyclopropane ring. Modeling halogen exchange reactions (e.g., Cl/Br substitution in permethrinic acid precursors) can also guide catalyst selection (e.g., PdCl₂(dppb)) to minimize side products .
Q. What experimental strategies resolve contradictions in degradation kinetics reported for deltamethrinic acid?
Conflicting degradation rates may arise from pH-dependent protonation of amine-functionalized catalysts (e.g., CNC-PEI). Design experiments to isolate variables:
- Compare degradation rates under controlled pH (e.g., pH 6.5 for optimal CNC-PEI activity) .
- Use isotopic labeling (e.g., deuterated solvents) to track β-elimination pathways .
- Validate findings against prior studies (e.g., Bavcon et al.’s malathion degradation control experiments) .
Q. How do cyclodextrin selectors improve chiral separation of deltamethrinic acid diastereomers?
Positively ionized permethyl monoamino β-cyclodextrin (PMMAβCD) at pH 6.5 achieves enantiomeric resolution (α = 20.0) by exploiting electrostatic interactions with anionic deltamethrinic acid. Key parameters include selector concentration (16 mM) and temperature control (80–100°C) to balance volatility and selectivity .
Q. What are the challenges in scaling enantioselective synthesis of deltamethrinic acid for high-throughput studies?
Scaling requires:
- Avoiding kinetic resolution pitfalls during metalation (e.g., zinc in acetic acid for cis-isomer cyclopropane retention) .
- Optimizing palladium-catalyzed cross-coupling (e.g., aryl-zinc halides with [PdCl₂(dppb)]) to maintain stereochemical integrity .
- Implementing continuous-flow systems to enhance reaction control and reduce racemization .
Methodological Considerations
Q. How should researchers design experiments to validate deltamethrinic acid degradation pathways?
- Use GC-MS to monitor intermediates (e.g., diethyl fumarate, m/z = 125) and confirm pathway consistency with NIST data .
- Conduct time-resolved sampling to distinguish primary degradation products from secondary artifacts.
- Include abiotic controls (e.g., untreated aqueous samples) to isolate CNC-PEI-mediated effects .
Q. What are best practices for reporting synthetic yields and purity in deltamethrinic acid studies?
- Follow IUPAC guidelines for stereochemical descriptors (e.g., cis/trans, R/S configurations).
- Report yields after chiral purification (e.g., PMMAβCD chromatography) and characterize products via NMR (¹H/¹³C) and high-resolution MS .
- Disclose all synthetic steps in supplementary materials, including catalyst loading and reaction times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
